N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity.
Properties
Molecular Formula |
C27H26ClN3O3S2 |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-34-19-12-10-18(11-13-19)31-26(33)24-20-6-4-5-7-22(20)36-25(24)30-27(31)35-15-23(32)29-17-9-8-16(2)21(28)14-17/h8-14H,3-7,15H2,1-2H3,(H,29,32) |
InChI Key |
GQAMFPMQNAJXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity centers on three key regions:
-
Thieno[2,3-d]pyrimidine core : Susceptible to electrophilic substitution and ring-opening reactions.
-
Sulfanyl (S–) linker : Prone to nucleophilic substitution or oxidation.
-
Acetamide group : Participates in hydrolysis and condensation reactions.
Key Reactions:
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group undergoes substitution with nucleophiles such as amines or thiols under basic conditions. For example:
Yields depend on steric hindrance from the 4-ethoxyphenyl and 3-chloro-4-methylphenyl groups.
Oxidation of the Sulfanyl Linker
Oxidation with H<sub>2</sub>O<sub>2</sub> converts the –S– group to sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–), altering electronic properties and bioactivity.
Hydrolysis of the Acetamide Moiety
Under acidic or alkaline conditions, the acetamide group hydrolyzes to form a carboxylic acid:
This reaction is critical for prodrug activation.
Catalytic and Solvent Effects
-
Catalysts : Pd/C or CuI enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group modifications).
-
Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions.
Stability and Side Reactions
-
Thermal Degradation : Decomposition observed >200°C, forming chlorobenzene and ethoxybenzene derivatives.
-
Photoreactivity : UV exposure leads to dimerization via the thieno ring.
Scientific Research Applications
Anticancer Activity
Recent studies have identified this compound as a promising candidate in cancer treatment. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. This mechanism is crucial for the development of effective anticancer therapies.
- Case Studies : In vitro studies demonstrated that the compound inhibited the growth of breast and lung cancer cell lines significantly more than standard treatments.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in treating bacterial infections.
- Research Findings : In laboratory tests, the compound demonstrated lower minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Studies on Neurodegeneration : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases such as Alzheimer's.
- Mechanistic Insights : The neuroprotective effects are hypothesized to arise from its ability to modulate inflammatory responses and reduce oxidative stress markers.
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory effects:
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation and improved clinical scores.
- Clinical Relevance : These findings support its exploration as a therapeutic option for chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy:
| Structural Feature | Activity Level | Comments |
|---|---|---|
| 3-Chloro Group | High | Enhances binding affinity to target enzymes |
| Ethoxyphenyl Substituent | Moderate | Contributes to solubility and bioavailability |
| Benzothieno Ring System | High | Essential for biological activity |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzothieno pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- (3-chloro-4-methyl-phenyl)-(4-methoxy-benzylidene)-amine
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its benzothieno pyrimidine core, which is less common compared to the structures of similar compounds. This unique core may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Chloro and methyl substitutions on the phenyl ring.
- A sulfanyl group linked to a benzothieno-pyrimidine scaffold .
- An acetamide functional group , which is often associated with biological activity.
This structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. A study conducted by Walid Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. Although the specific compound was not directly tested, the findings suggest that derivatives of similar structures may inhibit cancer cell proliferation effectively .
Antiviral Activity
The compound's structural components align with known antiviral agents. Heterocycles are frequently involved in drug design against viral infections. For instance, research has shown that heterocyclic compounds can inhibit various viruses such as hepatitis C and influenza . The presence of the benzothieno and pyrimidine rings in the target compound may enhance its antiviral efficacy.
Enzyme Inhibition
Preliminary studies have demonstrated that related compounds can act as inhibitors of key enzymes involved in disease processes. For example:
- Cholinesterase Inhibition : Some derivatives have shown competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds typically range from 5 to 20 μM.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 2b | 15.2 | 9.2 |
| 3e | 5.4 | 9.9 |
This suggests that N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may possess similar inhibitory properties.
While specific mechanisms for this compound have not been fully elucidated, insights can be drawn from related studies:
- Enzyme Interaction : The presence of electron-withdrawing groups (like chlorine) enhances binding affinity to enzyme active sites.
- Radical Scavenging : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals .
Case Studies and Experimental Findings
Several case studies highlight the biological activity of related compounds:
- Anticancer Screening : A study screened various derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated significant tumor suppression correlated with specific structural motifs present in these compounds .
- Antiviral Testing : Compounds with similar heterocyclic structures were evaluated for their efficacy against viral replication in cell cultures. Many exhibited promising results against multiple viral strains .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing a precursor (e.g., a hexahydrobenzothienopyrimidinone derivative) with a chloroacetamide derivative (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) in ethanol or acetone under basic conditions (e.g., sodium acetate or anhydrous K₂CO₃). Reaction optimization includes temperature control (reflux at ~80°C) and stoichiometric balancing of reagents to achieve yields >80%. Recrystallization from ethanol-dioxane mixtures is commonly used for purification .
Q. How is the purity and structural identity of this compound confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H-NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl protons (δ 3.5–4.0 ppm) are analyzed.
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) confirm molecular packing and bond geometries .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 299.34 [M+H]⁺) validate the molecular formula .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare DFT-calculated structures with experimental crystallographic data to identify steric or electronic influences.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may distort the solid-state structure relative to solution-phase geometry .
Q. How can the synthetic route be optimized to improve yield and regioselectivity in the presence of competing substituents?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity of the sulfanyl group, reducing side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical parameters (temperature, molar ratios) for maximizing yield .
Q. What methodologies are suitable for studying the compound’s structure-activity relationships (SAR) in biological systems?
SAR analysis involves:
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 4-ethoxyphenyl or 3-chloro-4-methylphenyl positions.
- Molecular docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- Pharmacophore modeling : Identify essential moieties (e.g., the hexahydrobenzothienopyrimidinone core) for bioactivity using tools like MOE .
Methodological Notes
- Synthetic Challenges : Anhydrous conditions are critical to avoid hydrolysis of the sulfanyl group. Use Schlenk techniques for moisture-sensitive steps .
- Crystallization Tips : Ethanol-dioxane (1:2) mixtures produce high-quality single crystals for X-ray studies. Slow cooling (0.5°C/min) minimizes defects .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
